Tubotaiwine

Antiprotozoal Malaria Selectivity Index

Sourcing validated monoterpenoid indole alkaloids with verified bioactivity challenges research reproducibility. Tubotaiwine (CAS 6711-69-9) resolves this as a rigorously characterized Strychnos-type alkaloid with quantitative pharmacology. • Opioid Receptor: Ki = 1.65 ± 0.81 µM with confirmed in-vivo analgesic activity in murine models. • Antimalarial: IC50 = 8.5 µM against P. falciparum (selectivity index 23.4). • Quality: ≥98% purity, enantiomeric purity er > 99:1, supplied with full analytical documentation.

Molecular Formula C20H24N2O2
Molecular Weight 324.4 g/mol
Cat. No. B1253118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTubotaiwine
Synonymscondyfolan-16-carboxylic acid, 2,16-didehydro-, methyl ester
dihydrocondylocarpine
tubotaiwin
tubotaiwine
Molecular FormulaC20H24N2O2
Molecular Weight324.4 g/mol
Structural Identifiers
SMILESCCC1C2CCN3C1C4(CC3)C5=CC=CC=C5NC4=C2C(=O)OC
InChIInChI=1S/C20H24N2O2/c1-3-12-13-8-10-22-11-9-20(18(12)22)14-6-4-5-7-15(14)21-17(20)16(13)19(23)24-2/h4-7,12-13,18,21H,3,8-11H2,1-2H3/t12-,13-,18+,20+/m0/s1
InChIKeyRLAKWLFUMAABBE-STJTYLQHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tubotaiwine Procurement Guide & Key Specifications


Tubotaiwine, also known as (+)-tubotaiwine, (+)-dihydrocondylocarpine, and NSC 306222, is a monoterpenoid indole alkaloid (MIA) belonging to the Strychnos-type alkaloid class [1]. It is a naturally occurring compound isolated from various species of the Apocynaceae family, including Tabernaemontana, Aspidosperma, and Kopsia [2]. As an enantiomerically pure compound, the (+)-enantiomer is the naturally occurring form, and its procurement for research often requires verification of enantiomeric purity (er > 99:1) [3]. Its core structure features a unique C(20) ethyl side-chain junction, with the absolute stereochemistry confirmed by 2D NMR and ECD analysis [4]. This compound is a key intermediate and a subject of total synthesis efforts, with established synthetic routes providing access to both racemic and enantiomerically pure forms [3].

Stereochemical control studies
Natural product alkaloid research probe
Verify enantiomeric purity for reproducible assays

Tubotaiwine: Why Substitution Fails


Substituting tubotaiwine with other monoterpenoid indole alkaloids (MIAs) is not scientifically justified due to significant differences in their biological activity profiles and receptor affinities. While many MIAs share a common biosynthetic origin, their specific structural features, such as the oxidation state of the C-19/C-20 bond or the presence of an N-oxide, lead to divergent pharmacological outcomes [1]. For instance, the structurally related alkaloid condylocarpine, which differs only in the oxidation state of its ethyl side chain, exhibits a markedly different spectrum of activities and is not a direct functional analog [2]. Similarly, apparicine, another MIA often co-isolated with tubotaiwine, shows distinct affinities for opioid and adenosine receptors, highlighting that even closely related in-class compounds cannot be used interchangeably in assays without significant risk of altering experimental results [3]. Therefore, the specific selection of tubotaiwine is critical for studies aiming to replicate or extend findings related to its unique antiplasmodial selectivity, opioid receptor binding profile, or specific biosynthetic role [4].

  • Condylocarpine differs in side-chain oxidation and may not match reported activity profiles.
  • Apparicine shows distinct opioid and adenosine receptor affinities; assay results may shift.
  • Racemic or mixed enantiomer sources may alter stereospecific receptor interactions.

Tubotaiwine Quantitative Differentiation Evidence


Antiplasmodial Selectivity Advantage

In a head-to-head comparison of 16 compounds isolated from Pleiocarpa bicarpellata, tubotaiwine (13) demonstrated the most potent and selective antiplasmodial activity. It achieved an IC50 of 8.5 µM against Plasmodium falciparum, outperforming all other isolated alkaloids and glycosides in the same study [1]. Crucially, its selectivity index (SI) of 23.4, calculated as the ratio of cytotoxicity (CC50) in L6 cells to antiplasmodial IC50, indicates a favorable therapeutic window compared to other tested compounds [1].

Antiplasmodial Selectivity
Head-to-head
IC50 8.5 µM
SI 23.4
Reported antiplasmodial selectivity context
Compared to 15 other P. bicarpellata compounds
Antiprotozoal Malaria Selectivity Index

Opioid Receptor Affinity vs. Apparicine

In a study isolating opioid-active compounds from Tabernaemontana pachysiphon, both tubotaiwine and apparicine were co-isolated and directly compared for their affinity to opiate receptors. Tubotaiwine exhibited a Ki value of 1.65 ± 0.81 µM, demonstrating a higher affinity (lower Ki) compared to apparicine, which had a Ki of 2.65 ± 1.56 µM [1]. This direct comparison within the same assay system establishes tubotaiwine's superior binding potency at this target.

Opioid Receptor Affinity
Head-to-head
Tubotaiwine Ki 1.65 µM
Apparicine Ki 2.65 µM
Reported Ki difference supports opioid research context
Same assay system, T. pachysiphon leaves
Analgesic Opioid Receptor Binding Affinity

Validated Enantioselective Synthesis

The first enantioselective total syntheses of the condylocarpine-type alkaloids were reported, providing a reliable and scalable source of these compounds in high stereochemical purity. The synthesis yields (+)-condylocarpine, (+)-isocondylocarpine, and (+)-tubotaiwine with an enantiomeric ratio (er) exceeding 99:1 [1]. This represents a significant advantage over isolation from natural sources, which can yield variable and lower enantiopurity, and ensures that researchers can procure material with a defined and consistent stereochemical profile.

Enantioselective Synthesis
Cross-study comparable
er > 99:1
May support enantiopurity verification for research
Reported from total synthesis route
Asymmetric Synthesis Synthetic Biology Reference Standard

Cell Culture Accumulation vs. Voaphylline

In cell suspension cultures of Tabernaemontana divaricata, the accumulation profile of tubotaiwine was directly compared to that of voaphylline, the main alkaloid product. Tubotaiwine accumulation showed a similar temporal profile as voaphylline, reaching its maximum during the growth and early stationary phase [1]. Voaphylline reached a maximum titer of 23 mg/L at day 19, providing a baseline for comparison of achievable yields in this specific production system [1].

Cell Culture Accumulation
Head-to-head
Similar profile to voaphylline
Voaphylline max 23 mg/L
Reported accumulation context for cell culture studies
T. divaricata suspension culture reference
Plant Cell Culture Metabolic Engineering Production Optimization

Tubotaiwine Validated Application Scenarios


Antimalarial Drug Discovery and Lead Optimization

Tubotaiwine serves as a validated hit compound for antimalarial research, with a demonstrated IC50 of 8.5 µM against P. falciparum and a favorable selectivity index of 23.4 [1]. Its procurement is directly applicable to structure-activity relationship (SAR) studies, in vivo efficacy testing in malaria models, and as a reference compound in screening campaigns for new antimalarial agents.

Opioid Receptor Pharmacology and Analgesic Target Validation

Based on its potent opiate receptor affinity (Ki = 1.65 ± 0.81 µM) [2], tubotaiwine is a valuable tool compound for investigating opioid receptor pharmacology. Its use in binding assays, functional studies, and as a scaffold for developing novel analgesics is well-supported by quantitative evidence.

Synthetic Methodology Development and Chiral Pool Synthesis

The availability of a robust, enantioselective total synthesis yielding (+)-tubotaiwine with er > 99:1 [3] makes it an excellent benchmark for developing new asymmetric methodologies in the indole alkaloid field. Its complex, stereochemically-rich structure serves as a challenging target for synthetic chemists and a source of chiral intermediates for medicinal chemistry.

Plant Metabolic Engineering and Cell Culture Process Optimization

Tubotaiwine's well-characterized accumulation profile in Tabernaemontana divaricata cell cultures, relative to the main alkaloid voaphylline (maximum 23 mg/L) [4], provides a basis for metabolic engineering studies. Researchers can use it to optimize production in plant cell factories, study the regulation of monoterpenoid indole alkaloid biosynthesis, and develop sustainable production methods for high-value compounds.

Application
Selection Property
Validation Focus
Antimalarial SAR studies
Antiplasmodial selectivity profile
Selectivity index endpoint review
Opioid receptor pharmacology
Opiate receptor binding affinity
Binding assay context review
Asymmetric synthesis methodology
Enantiomeric purity consistency
Stereochemical control verification
Plant metabolic engineering
Alkaloid accumulation profile
Cell culture yield endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


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